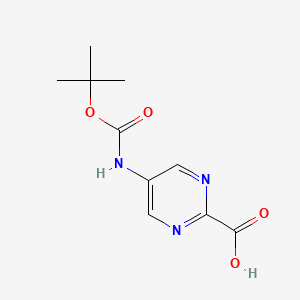

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid is a heterobifunctional crosslinker that is useful in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Méthodes De Préparation

The synthesis of 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid typically involves the reaction

Activité Biologique

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid (CAS: 2384916-52-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and implications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group. Its molecular formula is with a molecular weight of approximately 196.20 g/mol. The Boc group serves as a protective moiety for the amino group, enhancing the compound's stability during chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in targeting diseases related to metabolic dysregulation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The presence of the Boc group enhances the binding affinity of the molecule to target proteins or enzymes, facilitating effective inhibition .

- Cellular Uptake : The structural characteristics allow for efficient cellular uptake, which is crucial for its therapeutic efficacy .

- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is essential for minimizing side effects during treatment .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of this compound, researchers administered the compound to mice inoculated with MDA-MB-231 cells. The results indicated significant inhibition of tumor growth and metastasis compared to control groups. Notably, the compound displayed a favorable pharmacokinetic profile with an oral bioavailability of 31.8% and clearance rates indicative of manageable systemic exposure .

Applications De Recherche Scientifique

5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid is a chemical compound with a pyrimidine ring substituted with a tert-butoxycarbonyl group and a methylamino group. It has a molecular formula of and a molecular weight of approximately 253.26 g/mol. This compound is used in medicinal chemistry for developing pharmaceuticals that target biological pathways and also in synthetic organic chemistry.

Synthesis

5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid can be synthesized through different methods, allowing for further modifications:

- Specific details on the methods are not available in the search results.

Applications

5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid has potential applications in pharmaceutical development as a building block for synthesizing bioactive molecules and in organic synthesis for preparing more complex structures.

Structural Analogs

Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid:

| Compound Name | Unique Features |

|---|---|

| 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid | Contains a methoxy group; potential for different reactivity patterns |

| 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | Thiazole ring offers unique electronic properties |

| Methyl 5-(tert-butoxycarbonylamino)pyrimidine-2-carboxylate | Ester functionality may influence solubility and reactivity |

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-6-4-11-7(8(14)15)12-5-6/h4-5H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVMBHZVCLEOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.